molecular formula C19H10F7N3O4 B1609317 6-Hydroxy-2,3-dimethoxybenzoic acid CAS No. 5653-53-2

6-Hydroxy-2,3-dimethoxybenzoic acid

Cat. No. B1609317
CAS RN: 5653-53-2
M. Wt: 477.3 g/mol
InChI Key: UEDMJSZYTCUDEN-OAHLVZFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-2,3-dimethoxybenzoic acid is a type of methoxybenzoic acid . It is used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of compounds related to 6-Hydroxy-2,3-dimethoxybenzoic acid often involves starting from 2,3-dimethoxybenzoic acid or similar compounds . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid .


Molecular Structure Analysis

The molecular formula of 6-Hydroxy-2,3-dimethoxybenzoic acid is C9H10O5 . The structure of similar compounds is available in various databases .

Scientific Research Applications

Polymorphic Control in Crystallization

6-Hydroxy-2,3-dimethoxybenzoic acid and its derivatives have been studied for their role in controlling the polymorphic outcome of crystallization. Semjonova and Be̅rziņš (2022) investigated how additives can control the crystallization of 2,6-dimethoxybenzoic acid, a related compound, into different polymorphic forms. They found that surfactants and polymers like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) can influence the formation of certain crystalline forms in water, shedding light on the manipulation of polymorphic outcomes in pharmaceutical and chemical industries (Semjonova & Be̅rziņš, 2022).

Interaction with Metal Ions

The interaction of 6-Hydroxy-2,3-dimethoxybenzoic acid derivatives with metal ions has significant implications. Micera et al. (1984) explored the thermal behavior of metal complexes of 2,6-dimethoxybenzoic acid, revealing insights into the decomposition mechanisms leading to different metal/ligand complexes. This research is vital for understanding the role of such compounds in coordination chemistry and potential applications in catalysis and material science (Micera et al., 1984).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using 6-Hydroxy-2,3-dimethoxybenzoic acid derivatives has been conducted. For instance, Laak and Scharf (1989) synthesized polysubstituted aromatic carboxylic acids, found in calichemicin antibiotics, from similar compounds. These syntheses are critical for the development of new pharmaceuticals and the study of natural products (Laak & Scharf, 1989).

Crystallography and Structural Analysis

The study of crystal structures of compounds related to 6-Hydroxy-2,3-dimethoxybenzoic acid provides insights into molecular configurations and interactions. Portalone (2011) identified a new crystalline form of 2,6-dimethoxybenzoic acid, offering valuable information for understanding the structural aspects of similar compounds (Portalone, 2011).

Biotransformation Studies

Biotransformation studies involving compounds like 6-Hydroxy-2,3-dimethoxybenzoic acid have significant implications in pharmacology and biochemistry. Hsu et al. (2007) investigated the biotransformation of gallic acid, a related compound, uncovering new glucosidated compounds. This research helps in understanding the metabolic pathways and potential therapeutic applications of these compounds (Hsu et al., 2007).

properties

IUPAC Name

6-hydroxy-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGSZTYJJNHWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2,3-dimethoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Roberts - Chemical Reviews, 1961 - ACS Publications
Naturally Occurring Xanthones. Page 1 NATURALLY OCCURRING XANTHONES JOHN C. ROBERTS Department of Chemistry, The University, Nottingham, England Received …
Number of citations: 172 pubs.acs.org

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